6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylicacid
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Overview
Description
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol . This compound is characterized by a pyrimidine ring substituted with a hydroxy group at position 6, a methylamino group at position 2, and a carboxylic acid group at position 4. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the pyrimidine ring . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light.
Industrial Production Methods
While specific industrial production methods for 6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid are not widely documented, the compound can be synthesized on a larger scale using optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. The hydroxy and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methyl-pyrimidine-4-carboxylic acid: Similar structure but lacks the methylamino group.
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the carboxylic acid group.
Uniqueness
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid is unique due to the presence of both the methylamino and carboxylic acid groups on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(methylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-7-6-8-3(5(11)12)2-4(10)9-6/h2H,1H3,(H,11,12)(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFSVODYHILCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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